molecular formula C37H66O8 B1201032 4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

Cat. No. B1201032
M. Wt: 638.9 g/mol
InChI Key: PIKSSLVYUFERQJ-TZMMOZJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Antioxidant Properties and Cancer Cell Inhibition

  • The compound has been explored for its potential antioxidant properties. Research indicates that molecular combinations of antioxidants, including the pharmacophore of this compound, exhibit significant radical scavenging activities, particularly in inhibiting malondialdehyde production, a marker of oxidative stress (Manfredini et al., 2000).
  • Additionally, some derivatives of this compound have shown evidence of inhibiting cancer cell growth. Spiroketals derived from a structurally similar compound demonstrated cytotoxicity toward various cancer cell lines, including marine P388 lymphocytic leukemia and six human cancer cell lines (Meilert et al., 2004).

Synthesis and Chemical Applications

  • The compound and its derivatives have been subjects of study in synthetic chemistry, particularly in the context of stereoselective synthesis. These studies focus on creating complex molecular structures that are relevant in medicinal chemistry and natural product synthesis (Gerber & Vogel, 2001).

Food Chemistry and Maillard Reaction

  • In the field of food chemistry, derivatives of this compound have been investigated for their role in Maillard reactions, which are crucial for the development of flavor and color in cooked foods. The compound's interaction with different carbohydrates affects the formation of chromophores, important in the food industry (Frank & Hofmann, 2000).

Biological and Medicinal Research

  • Various research has been conducted to explore the biological activities of this compound and its derivatives, such as their role in seed germination, antiviral activities, and their potential as therapeutic agents in diseases where free radical damage is involved (Shi et al., 2022).

properties

Product Name

4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-34-33(41)22-24-36(45-34)32(40)21-20-31(39)35-23-19-30(44-35)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27?,29?,30-,31+,32+,33?,34?,35?,36?/m1/s1

InChI Key

PIKSSLVYUFERQJ-TZMMOZJRSA-N

Isomeric SMILES

CCCCCCCCCCC1C(CCC(O1)[C@H](CC[C@@H](C2CC[C@H](O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

mucocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

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